molecular formula C12H14F3N B3277882 3-(4-(Trifluoromethyl)phenyl)piperidine CAS No. 667461-63-4

3-(4-(Trifluoromethyl)phenyl)piperidine

Cat. No. B3277882
CAS RN: 667461-63-4
M. Wt: 229.24 g/mol
InChI Key: DPGBDWYHWVSZPK-UHFFFAOYSA-N
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Description

“3-(4-(Trifluoromethyl)phenyl)piperidine” is a compound with the IUPAC name 3-piperidinyl 4-(trifluoromethyl)phenyl ether . It has a molecular weight of 245.24 . It is a solid substance that should be stored at 4°C and protected from light .


Synthesis Analysis

While specific synthesis methods for “3-(4-(Trifluoromethyl)phenyl)piperidine” were not found, there are general methods for synthesizing piperidine derivatives . These methods involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for “3-(4-(Trifluoromethyl)phenyl)piperidine” is 1S/C12H14F3NO/c13-12(14,15)9-3-5-10(6-4-9)17-11-2-1-7-16-8-11/h3-6,11,16H,1-2,7-8H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(4-(Trifluoromethyl)phenyl)piperidine” is a solid substance with a boiling point of 295.6±40.0 C at 760 mmHg . It should be stored at 4°C and protected from light .

Scientific Research Applications

Crystal Structures and Antituberculosis Activity

  • Crystal Structures of Piperidine Derivatives : The crystal structures of compounds related to 3-(4-(Trifluoromethyl)phenyl)piperidine have been studied for their potential antituberculosis activity. These studies provide insight into the molecular conformations and interactions that contribute to their biological activity (Souza et al., 2013).

Anticancer Applications

  • Antileukemic Activity of Piperidine Derivatives : Research on various derivatives of piperidine, including those structurally related to 3-(4-(Trifluoromethyl)phenyl)piperidine, indicates their potential in anticancer treatments, particularly in inhibiting the growth of leukemia cells (Vinaya et al., 2011).
  • Evaluation Against Dalton’s Lymphoma Ascitic in Mice : Piperidine derivatives have been evaluated for their antineoplastic activities against cancer in animal models, demonstrating their potential in cancer treatment (Arul & Smith, 2016).

Development of Novel Compounds and Materials

  • Synthesis of Novel Piperidine Derivatives : The synthesis of new compounds based on the piperidine framework, including those with a trifluoromethyl group, is an area of active research. These compounds are explored for various potential applications including in medicinal chemistry (Mahdavi et al., 2011).
  • Development of Thermal Radical Initiators : Piperidine derivatives are also being explored in the field of polymer chemistry, particularly in the development of thermal radical initiators for radical polymerization (Kang et al., 2019).

Chemical Synthesis and Crystallography

  • Crystal Structure Analysis : Detailed crystal structure analysis of compounds related to 3-(4-(Trifluoromethyl)phenyl)piperidine provides insights into their molecular geometry, which is crucial for understanding their chemical and biological properties (Revathi et al., 2015).
  • **Glycosylation Reactions**: Research into the glycosylation reactions of certain piperidine derivatives has shown the impact of fluorine substituents on the reaction's stereoselectivity. This research contributes to the understanding of how modifications in piperidine structures can influence chemical reactions and potential pharmaceutical applications (Crich & Vinogradova, 2007).

Exploration in Medicinal Chemistry

  • Palladium-catalyzed Arylation of Piperidines : Studies on the palladium-catalyzed arylation of piperidines, including compounds structurally similar to 3-(4-(Trifluoromethyl)phenyl)piperidine, are significant for developing novel medicinal compounds (Millet & Baudoin, 2015).
  • Synthesis of Enantioenriched Piperidines : Research on the stereoselective rearrangement of certain prolinols to produce enantioenriched piperidines has implications for the synthesis of pharmaceuticals (Rioton et al., 2015).

Development of Functionalized N-Heterocycles

  • Method for Fluorinated N-Heterocycles : Advances in the synthesis of fluorinated piperidines are key for the development of pharmaceuticals and other chemical entities (García-Vázquez et al., 2021).

Synthesis and Characterization in Organic Chemistry

  • Synthesis and Luminescence of Europium Complexes : The synthesis of europium complexes involving piperidine derivatives highlights the application of these compounds in materials science, particularly in the development of luminescent materials (Moriguchi et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(4-(Trifluoromethyl)phenyl)piperidine” were not found, there is ongoing research into the synthesis and applications of piperidine derivatives . These compounds play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, it is expected that many novel applications of piperidine derivatives, including “3-(4-(Trifluoromethyl)phenyl)piperidine”, will be discovered in the future .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGBDWYHWVSZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)phenyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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